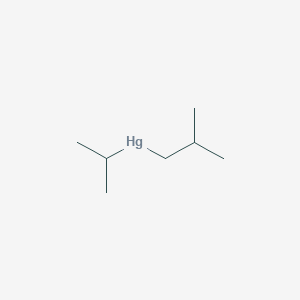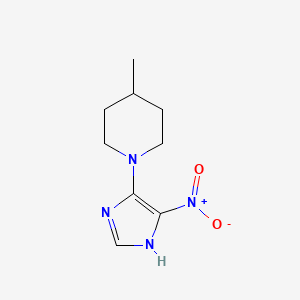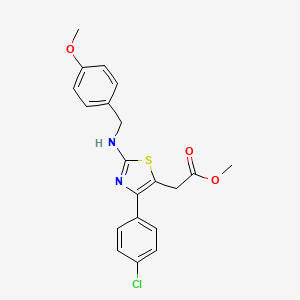
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a unique structure combining a methoxybenzoyl group with an imidazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,4-dimethylimidazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of 4-hydroxybenzyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism by which 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves interactions with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The imidazolone core may also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the imidazolone core.
1,4-Dimethylimidazolone: Contains the imidazolone core but lacks the methoxybenzoyl group
Uniqueness
5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of the methoxybenzoyl group and the imidazolone core, which imparts distinct chemical and biological properties not found in the individual components .
Eigenschaften
CAS-Nummer |
77698-16-9 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-(4-methoxybenzoyl)-3,5-dimethyl-1H-imidazol-2-one |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(15(2)13(17)14-8)12(16)9-4-6-10(18-3)7-5-9/h4-7H,1-3H3,(H,14,17) |
InChI-Schlüssel |
VFRJMWYSNIKRAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)N1)C)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)

![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)


![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)


